Cas no 33665-90-6 (acesulfame)

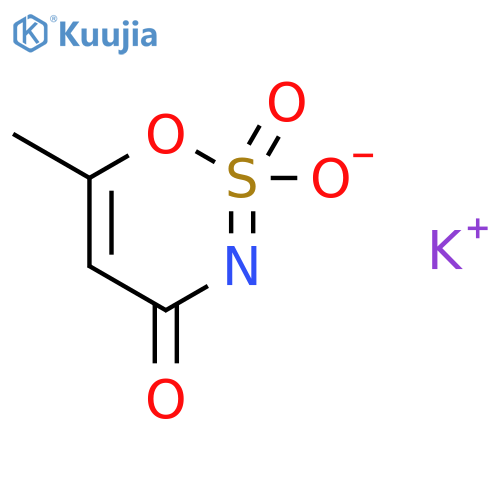

acesulfame structure

商品名:acesulfame

CAS番号:33665-90-6

MF:C4H5NO4S

メガワット:163.15

MDL:MFCD00868126

CID:54123

acesulfame 化学的及び物理的性質

名前と識別子

-

- acesulfame

- RARECHEM AM UC 0205

- SWEET ONE

- SUNETTE

- POTASSIUM 6-METHYL-1,2,3-OXATHIAZIN-4(3H)-ONE 2,2-DIOXIDE

- 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide

- ACESULFAME K

- ACESULFAME POTASSIUM

- ACESULFAME, FCC

- acetosulfam

- acetosulfame

- 3,4-Dihydro-6-methyl-1,2,3-oxathiazin-4-one 2,2-dioxide

- 6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

-

- MDL: MFCD00868126

- インチ: 1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)

- InChIKey: JLEKLYQXZHJOTQ-UHFFFAOYSA-M

- ほほえんだ: [K+].CC1=CC(=O)N=S(=O)([O-])O1

計算された属性

- せいみつぶんしりょう: 162.99400

- どういたいしつりょう: 162.994

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.8A^2

- 疎水性パラメータ計算基準値(XlogP): -0.3

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 白色結晶粉末。

- 密度みつど: 1.83

- ゆうかいてん: 123-123.5°

- すいようせい: 270 g/L at 20 ºC

- PSA: 80.85000

- LogP: 0.69100

- ようかいせい: 水に溶け、エタノールに微溶解する。

acesulfame セキュリティ情報

- WGKドイツ:1

- RTECS番号:RP4489165

acesulfame 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

acesulfame 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6979374-100.0g |

6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |

33665-90-6 | 95.0% | 100.0g |

$69.0 | 2025-03-21 | |

| Chemenu | CM518206-25g |

6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide |

33665-90-6 | 97% | 25g |

$329 | 2022-06-11 | |

| Enamine | EN300-6979374-1.0g |

6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |

33665-90-6 | 95.0% | 1.0g |

$21.0 | 2025-03-21 | |

| Enamine | EN300-6979374-50.0g |

6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |

33665-90-6 | 95.0% | 50.0g |

$51.0 | 2025-03-21 | |

| Alichem | A449038278-25g |

6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide |

33665-90-6 | 97% | 25g |

$400.00 | 2023-09-02 | |

| Enamine | EN300-6979374-2.5g |

6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |

33665-90-6 | 95.0% | 2.5g |

$23.0 | 2025-03-21 | |

| Enamine | EN300-6979374-5.0g |

6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |

33665-90-6 | 95.0% | 5.0g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-6979374-0.1g |

6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |

33665-90-6 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Crysdot LLC | CD11141475-25g |

6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide |

33665-90-6 | 97% | 25g |

$334 | 2024-07-17 | |

| eNovation Chemicals LLC | D963351-100g |

6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |

33665-90-6 | 95% | 100g |

$100 | 2025-02-20 |

acesulfame 関連文献

-

Witold Stachowiak,Tomasz Rzemieniecki,Tomasz Klejdysz,Juliusz Pernak,Micha? Niemczak New J. Chem. 2020 44 7017

-

2. Simultaneous analysis of aspartame, cyclamate, saccharin and acesulfame-K by CZE under UV detectionVívian Nazareth Oliveira Fernandes,Leandro Bellozi Fernandes,Juliana Pereira Vasconcellos,Alessandra Vincenzi Jager,Fernando Gustavo Tonin,Marcone Augusto Leal de Oliveira Anal. Methods 2013 5 1524

-

Federico M. Ferrero Vallana,Lynette A. M. Holland,Kenneth R. Seddon,Oreste Todini New J. Chem. 2017 41 1037

-

Tarun Anumol,Shimin Wu,Mauricius Marques dos Santos,Kevin D. Daniels,Shane A. Snyder Environ. Sci.: Water Res. Technol. 2015 1 632

-

Lin Wang,Xiaonan Wen,Ping Li,Jianming Wang,Ping Yang,Hailu Zhang,Zongwu Deng CrystEngComm 2014 16 8537

33665-90-6 (acesulfame) 関連製品

- 88901-36-4(Mogroside V)

- 1317-80-2(Titanium Dioxide)

- 22839-47-0(Aspartame)

- 55589-62-3(Acesulfame potassium)

- 5977-14-0(Acetoacetamide)

- 1758-73-2(Formamidine Sulfuric Acid)

- 1124-11-4(Ligustrazine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:33665-90-6)安赛蜜

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ